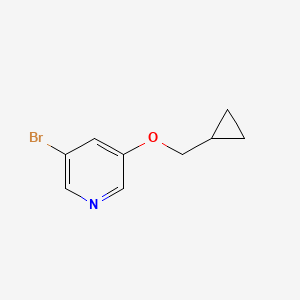
3-Bromo-5-(cyclopropylmethoxy)pyridine
Descripción general
Descripción
3-Bromo-5-(cyclopropylmethoxy)pyridine is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Bromo-5-(cyclopropylmethoxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a bromine atom and a cyclopropylmethoxy group attached to a pyridine ring, which contributes to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 272.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The bromine atom enhances binding affinity, while the cyclopropyl group may influence the compound's selectivity towards specific biological pathways.
Potential Targets:
- Enzymatic Inhibition: It may act as an inhibitor of certain enzymes by fitting into their active sites.
- Receptor Modulation: The compound could interact with neurotransmitter receptors, potentially influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Anticancer Properties: Investigations are underway to assess its efficacy in inhibiting cancer cell proliferation.
- Neuropharmacological Effects: There is emerging evidence that it may modulate neurotransmitter systems.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated IC50 values of approximately 30 µM for MCF-7 cells, indicating moderate anticancer activity.
Study 3: Neuropharmacological Assessment
Research investigating the effects on neurotransmitter release suggested that this compound may enhance dopamine release in neuronal cultures, implicating potential applications in treating neurodegenerative disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromo-5-(phenyl)pyridine | Phenyl group instead of cyclopropyl | Moderate antibacterial activity |
| 3-Chloro-5-(cyclopropyl)methoxypyridine | Chlorine atom instead of bromine | Lower anticancer efficacy |
| 5-(Cyclopropyl)methoxypyridine | Lacks halogen substituent | Limited bioactivity |
Propiedades
IUPAC Name |
3-bromo-5-(cyclopropylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-9(5-11-4-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKMTBYQYDDNFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















